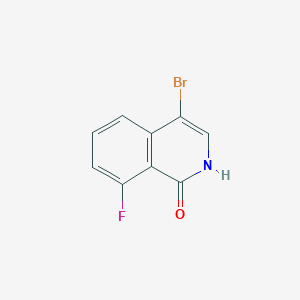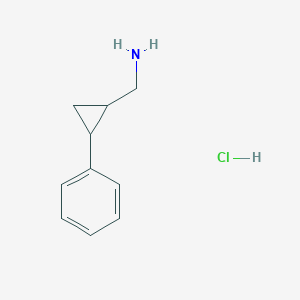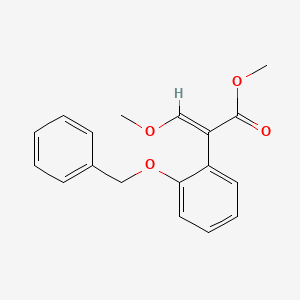
8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a sort of modified purine with a cyclopentenyl group and two methyl groups attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through multicomponent reactions . For instance, tetrasubstituted cyclopentenyl frameworks have been produced through a diastereoselective isocyanide-based multicomponent reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the purine and cyclopentenyl groups. Cyclopentene is known to have a molecular formula of C5H8 .Applications De Recherche Scientifique
1. Psychotropic Potential
Studies have revealed that certain derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds similar to 8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, show promise as psychotropic agents. Specifically, these compounds demonstrate potential antidepressant and anxiolytic effects, influenced by their affinity and activity at various serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). This suggests their possible application in treating mood disorders (Chłoń-Rzepa et al., 2013).
2. Neurodegenerative Disease Treatment
Derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have been explored as multitarget drugs for neurodegenerative diseases. Some compounds in this category have shown inhibitory effects on adenosine receptors and monoamine oxidases, which are relevant in the symptomatic and disease-modifying treatment of neurodegenerative disorders. This suggests their potential as more effective treatments compared to single-target therapeutics (Brunschweiger et al., 2014).
3. Anti-inflammatory Activity
Certain substituted analogs based on purine-2,6-dione structures have demonstrated significant anti-inflammatory activity. This is particularly notable in models of chronic inflammation, suggesting their potential application in the development of new anti-inflammatory drugs (Kaminski et al., 1989).
4. Material Design
Purine-2,6-dione derivatives have been studied for their intermolecular interactions, revealing potential applications in the design of new materials. These studies focus on understanding the electrostatic and dispersion energy contributions in these compounds, which could be crucial in designing novel materials with specific properties (Shukla et al., 2020).
5. Analgesic Properties
Research has identified that certain derivatives of purine-2,6-dione exhibit notable analgesic and anti-inflammatory effects. This positions them as potential new classes of analgesic agents, possibly offering alternatives to traditional pain management drugs (Zygmunt et al., 2015).
Propriétés
IUPAC Name |
8-cyclopent-3-en-1-yl-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBGNMFWTYJIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine](/img/structure/B2646837.png)
![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2646838.png)
![2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2646840.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646844.png)

![dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2646846.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2646850.png)


![2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2646857.png)